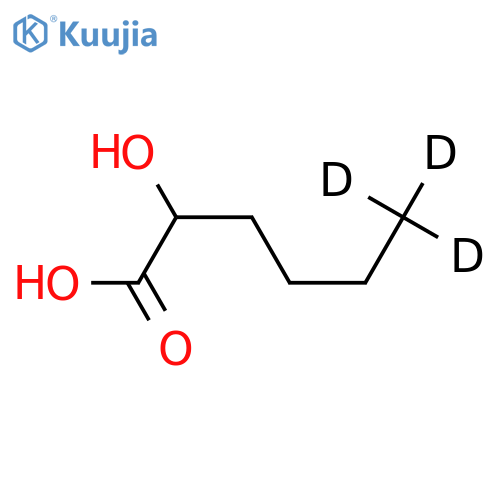Cas no 1219798-84-1 ((±)-2-Hydroxyhexanoic-6,6,6-d3 Acid)

1219798-84-1 structure
商品名:(±)-2-Hydroxyhexanoic-6,6,6-d3 Acid
CAS番号:1219798-84-1
MF:C6H12O3
メガワット:135.176167488098
CID:1066384
(±)-2-Hydroxyhexanoic-6,6,6-d3 Acid 化学的及び物理的性質
名前と識別子
-
- (±)-2-Hydroxyhexanoic-6,6,6-d3?Acid
- (±)-2-Hydroxyhexanoic--d3 Acid
- (±)-2-Hydroxyhexanoic-6,6,6-d3 Acid
-
- インチ: 1S/C6H12O3/c1-2-3-4-5(7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/i1D3
- InChIKey: NYHNVHGFPZAZGA-FIBGUPNXSA-N
- ほほえんだ: C(O)(=O)C(O)CCCC([2H])([2H])[2H]
(±)-2-Hydroxyhexanoic-6,6,6-d3 Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H953814-10mg |
(±)-2-Hydroxyhexanoic-6,6,6-d3 Acid |
1219798-84-1 | 10mg |
$ 471.00 | 2023-09-07 |
(±)-2-Hydroxyhexanoic-6,6,6-d3 Acid 関連文献
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
1219798-84-1 ((±)-2-Hydroxyhexanoic-6,6,6-d3 Acid) 関連製品
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
